5-Bromo-2-fluoro-N,N-dimethylnicotinamide 5-Bromo-2-fluoro-N,N-dimethylnicotinamide
Brand Name: Vulcanchem
CAS No.: 1310416-60-4
VCID: VC8229014
InChI: InChI=1S/C8H8BrFN2O/c1-12(2)8(13)6-3-5(9)4-11-7(6)10/h3-4H,1-2H3
SMILES: CN(C)C(=O)C1=C(N=CC(=C1)Br)F
Molecular Formula: C8H8BrFN2O
Molecular Weight: 247.06 g/mol

5-Bromo-2-fluoro-N,N-dimethylnicotinamide

CAS No.: 1310416-60-4

Cat. No.: VC8229014

Molecular Formula: C8H8BrFN2O

Molecular Weight: 247.06 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-2-fluoro-N,N-dimethylnicotinamide - 1310416-60-4

Specification

CAS No. 1310416-60-4
Molecular Formula C8H8BrFN2O
Molecular Weight 247.06 g/mol
IUPAC Name 5-bromo-2-fluoro-N,N-dimethylpyridine-3-carboxamide
Standard InChI InChI=1S/C8H8BrFN2O/c1-12(2)8(13)6-3-5(9)4-11-7(6)10/h3-4H,1-2H3
Standard InChI Key GVCREZJBWVGSHY-UHFFFAOYSA-N
SMILES CN(C)C(=O)C1=C(N=CC(=C1)Br)F
Canonical SMILES CN(C)C(=O)C1=C(N=CC(=C1)Br)F

Introduction

Structural and Molecular Characteristics

Core Architecture and Substituent Effects

The compound’s IUPAC name, 5-bromo-2-fluoro-N,N-dimethylpyridine-3-carboxamide, reflects its pyridine-based scaffold with substituents at the 2-, 3-, and 5-positions. The bromine atom at position 5 and fluorine at position 2 introduce steric and electronic effects that influence reactivity and intermolecular interactions. The N,N-dimethylcarboxamide group at position 3 enhances solubility in polar solvents while contributing to metabolic stability compared to non-alkylated analogues.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight247.06 g/mol
XLogP3-AA (LogP)~1.3 (estimated)
Hydrogen Bond Acceptors3
Rotatable Bonds2
Topological Polar Surface Area49.8 Ų

Synthetic Methodologies and Challenges

Retrosynthetic Analysis

The synthesis of 5-bromo-2-fluoro-N,N-dimethylnicotinamide likely involves sequential functionalization of a pyridine precursor. Two plausible routes include:

  • Halogenation-First Approach: Bromination and fluorination of a pre-formed nicotinamide core.

  • Late-Stage Dimethylation: Introduction of the N,N-dimethyl group after halogenation.

Reported and Hypothetical Pathways

Existing protocols for related compounds, such as 5-bromo-2-methoxy-N,N-dimethylnicotinamide, involve:

  • Nitration of dimethyl terephthalate followed by reduction and halogenation .

  • Sandmeyer reactions for introducing halogens onto aminopyridines .

Table 2: Comparative Synthetic Challenges in Halogenated Nicotinamides

CompoundKey ChallengeMitigation Strategy
5-Bromo-2-fluoro-N,N-dimethylnicotinamideCompeting bromination/fluorinationSequential halogenation under controlled conditions
5-Bromo-2-methoxy-N,N-dimethylnicotinamideOxidation of methoxy groupsUse of stable methoxy precursors
Hazard StatementDescription
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory tract irritation

Handling requires personal protective equipment (PPE), including nitrile gloves and fume hoods.

Future Research Directions

  • Synthesis Optimization: Develop scalable methods using flow chemistry to improve yield and reduce dibromo impurities .

  • Biological Screening: Evaluate inhibition of SGLT2, antimicrobial activity, and cytotoxicity in vitro.

  • Computational Modeling: Predict binding modes using molecular dynamics simulations to guide structural modifications.

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